molecular formula C10H19N B7800534 (1R,2R,3R,5S)-(-)-Isopinocampheylamine

(1R,2R,3R,5S)-(-)-Isopinocampheylamine

Cat. No.: B7800534
M. Wt: 153.26 g/mol
InChI Key: VPTSZLVPZCTAHZ-MDVIFZSFSA-N
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Description

(1R,2R,3R,5S)-(-)-Isopinocampheylamine is a chiral amine derived from the bicyclic monoterpene pinene. It is known for its unique stereochemistry and is widely used in asymmetric synthesis as a chiral auxiliary or ligand. This compound is particularly valued in the field of organic chemistry for its ability to induce chirality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-(-)-Isopinocampheylamine typically involves the reduction of (1R,2R,3R,5S)-(-)-Isopinocampheol. One common method is the hydroboration-oxidation reaction, where (1R,2R,3R,5S)-(-)-Isopinocampheol is treated with borane followed by oxidation with hydrogen peroxide to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in pharmaceutical and fine chemical industries.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-(-)-Isopinocampheylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include chiral amines, ketones, and various substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Scientific Research Applications

(1R,2R,3R,5S)-(-)-Isopinocampheylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: Utilized in the development of chiral drugs, enhancing their efficacy and reducing side effects.

    Industry: Applied in the production of fine chemicals and agrochemicals, where chirality is crucial for activity.

Mechanism of Action

The mechanism by which (1R,2R,3R,5S)-(-)-Isopinocampheylamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. It acts as a chiral ligand or auxiliary, coordinating with metal catalysts or reacting with substrates to produce enantiomerically enriched products. The molecular targets and pathways involved include various enzymes and receptors that recognize and interact with chiral molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,5S)-(-)-Isopinocampheol
  • (1R,2R,3S,5R)-(-)-Pinanediol
  • (1S,2S,3R,5S)-(+)-Pinanediol

Uniqueness

(1R,2R,3R,5S)-(-)-Isopinocampheylamine is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in various chemical reactions. Its ability to form stable complexes with metal catalysts and its versatility in different types of reactions set it apart from other similar compounds.

Properties

IUPAC Name

(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSZLVPZCTAHZ-MDVIFZSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC2CC1C2(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69460-11-3
Record name (-)-Isopinocampheylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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